molecular formula C18H22Cl2N2O3 B10826565 2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine CAS No. 64743-08-4

2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine

Cat. No.: B10826565
CAS No.: 64743-08-4
M. Wt: 385.3 g/mol
InChI Key: VHEJZMZHDUPRNV-UZYVYHOESA-N
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Description

2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine is a complex organic compound characterized by its unique structure, which includes a furan ring, dichloromethoxyphenyl group, and a diethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the dichloromethoxyphenyl group. The final step involves the coupling of the diethylethanamine moiety under specific reaction conditions, such as controlled temperature and pH, to ensure the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-[(2,3-dichlorophenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine
  • 2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(thiophene-2-yl)methylidene]amino]oxy-N,N-diethylethanamine

Uniqueness

Compared to similar compounds, 2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64743-08-4

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine

InChI

InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3/b21-18-

InChI Key

VHEJZMZHDUPRNV-UZYVYHOESA-N

Isomeric SMILES

CCN(CC)CCO/N=C(/C1=C(C(=C(C=C1)OC)Cl)Cl)\C2=CC=CO2

Canonical SMILES

CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2

Related CAS

56776-25-1 (monomethanesulfonate salt)

Origin of Product

United States

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